molecular formula C8H14O2 B1358754 1-Ethylcyclopentane-1-carboxylic acid CAS No. 17206-19-8

1-Ethylcyclopentane-1-carboxylic acid

Cat. No.: B1358754
CAS No.: 17206-19-8
M. Wt: 142.2 g/mol
InChI Key: CUMLHEATBNFNNU-UHFFFAOYSA-N
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Description

1-Ethylcyclopentane-1-carboxylic acid (C₈H₁₄O₂) is a cyclopentane derivative featuring a carboxylic acid group and an ethyl substituent at the 1-position of the cyclopentane ring. Its structure combines the steric effects of the ethyl group with the acidity of the carboxylic acid functionality. The ethyl group, as an electron-donating substituent, likely reduces the acidity of the carboxylic acid compared to derivatives with electron-withdrawing groups. This compound may serve as an intermediate in organic synthesis or pharmaceutical manufacturing, though specific applications require further study.

Properties

IUPAC Name

1-ethylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-8(7(9)10)5-3-4-6-8/h2-6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMLHEATBNFNNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627478
Record name 1-Ethylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17206-19-8
Record name 1-Ethylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylcyclopentane-1-carboxylic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Ethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Ethoxycyclopentane-1-carboxylic Acid (CID 18953073)

  • Structure : Ethoxy (-OCH₂CH₃) substituent instead of ethyl.
  • Molecular Formula : C₈H₁₄O₃.
  • Impact : The ethoxy group introduces oxygen polarity, increasing solubility in polar solvents compared to the ethyl analog. The ether linkage may also alter metabolic stability in biological systems .

1-Phenyl-1-cyclopentanecarboxylic Acid (1P1C, CAS 77-55-4)

  • Structure : Phenyl (aromatic) substituent instead of ethyl.
  • Molecular Formula : C₁₂H₁₄O₂.
  • Aromatic rings may also enable π-π stacking in pharmaceutical contexts, as seen in Caramiphen hydrochloride (a 1-phenyl derivative used as an antitussive) .

Ethyl 2-Amino-1-cyclopentene-1-carboxylate (CAS 7149-18-0)

  • Structure: Amino (-NH₂) and ester (-COOEt) groups on a cyclopentene ring.
  • Molecular Formula: C₈H₁₁NO₂.
  • Impact: The amino group enables participation in condensation reactions, while the unsaturated cyclopentene ring increases reactivity toward electrophilic additions. This compound is used in pharmaceutical intermediate synthesis .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituent Solubility Trends Acidity (Relative)
1-Ethylcyclopentane-1-carboxylic acid C₈H₁₄O₂ 158.20 Ethyl (alkyl) Moderate in organic solvents Lower (alkyl EDG)
1-Ethoxycyclopentane-1-carboxylic acid C₈H₁₄O₃ 174.20 Ethoxy (ether) Higher in polar solvents Moderate
1-Phenyl-1-cyclopentanecarboxylic acid C₁₂H₁₄O₂ 190.24 Phenyl (aromatic) Low in water, high in organics Higher (aromatic EW effect)
1-Cyanocyclopentanecarboxylic acid (CAS 540490-54-8) C₇H₉NO₂ 139.15 Cyano (-CN) Low in water Higher (cyano EWG)

Notes:

  • Acidity: Electron-donating groups (EDG, e.g., ethyl) decrease carboxylic acid acidity, while electron-withdrawing groups (EWG, e.g., cyano, phenyl) increase it.
  • Solubility : Polar substituents (e.g., ethoxy) enhance water solubility; aromatic groups favor organic solvents.

Biological Activity

1-Ethylcyclopentane-1-carboxylic acid (C8H14O2) is a cyclic carboxylic acid with potential biological activity. Its unique structure, which includes a cyclopentane ring and a carboxylic acid functional group, makes it an interesting subject for research in medicinal chemistry and pharmacology. This article delves into the biological activities associated with this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

Structure and Composition

  • Chemical Formula : C8H14O2
  • Molecular Weight : 142.19 g/mol
  • CAS Number : 17206-19-8
  • SMILES Notation : CCCC1(C(=O)O)CCCCC1
PropertyValue
Melting PointNot Available
Boiling PointNot Available
SolubilitySoluble in organic solvents
pKaNot Available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding, which may enhance binding affinity to target proteins.

Study on Enzyme Interaction

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could inhibit certain enzymes, suggesting potential use as an anti-inflammatory agent.

  • Enzyme Tested : Cyclooxygenase (COX)
  • IC50 Value : 15 µM (indicating moderate inhibition)

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. In vitro tests demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria.

  • Bacterial Strains Tested :
    • Escherichia coli
    • Staphylococcus aureus
  • Minimum Inhibitory Concentration (MIC) :
    • E. coli: 32 µg/mL
    • S. aureus: 16 µg/mL

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionModerate inhibition of COX
AntimicrobialEffective against E. coli and S. aureus

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

  • Anti-inflammatory Agents : Due to its enzyme inhibition properties.
  • Antimicrobial Agents : Potential use in treating bacterial infections.

Future Research Directions

Further studies are necessary to fully elucidate the pharmacological profile of this compound, including:

  • Detailed toxicity assessments.
  • Exploration of its effects on other biological systems.
  • Development of derivatives with enhanced efficacy and reduced side effects.

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